KLF11 Human Pre-designed siRNA Set A

Beschreibung

Eigenschaften

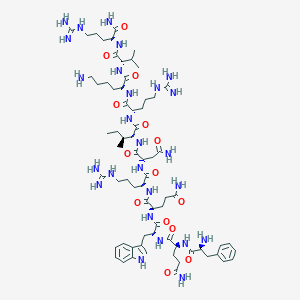

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H112N26O14/c1-5-37(4)55(66(109)91-46(23-15-31-84-69(80)81)58(101)88-44(20-11-12-28-70)62(105)94-54(36(2)3)65(108)86-43(56(75)99)21-13-29-82-67(76)77)95-64(107)50(34-53(74)98)93-59(102)45(22-14-30-83-68(78)79)89-60(103)48(25-27-52(73)97)90-63(106)49(33-39-35-85-42-19-10-9-18-40(39)42)92-61(104)47(24-26-51(72)96)87-57(100)41(71)32-38-16-7-6-8-17-38/h6-10,16-19,35-37,41,43-50,54-55,85H,5,11-15,20-34,70-71H2,1-4H3,(H2,72,96)(H2,73,97)(H2,74,98)(H2,75,99)(H,86,108)(H,87,100)(H,88,101)(H,89,103)(H,90,106)(H,91,109)(H,92,104)(H,93,102)(H,94,105)(H,95,107)(H4,76,77,82)(H4,78,79,83)(H4,80,81,84)/t37-,41-,43-,44-,45-,46-,47-,48-,49-,50-,54-,55-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIROSQHTQDVQTI-JDJCIBPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H112N26O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1529.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of KLF11 in the TGF-β Signaling Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Krüppel-like factor 11 (KLF11), also known as TGF-β-inducible early gene 2 (TIEG2), is a zinc finger transcription factor that plays a pivotal role in mediating the cellular effects of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][2] As a TGF-β inducible immediate early gene, KLF11 is a key component in the regulation of cell growth, differentiation, and apoptosis.[1][2][3] This technical guide provides an in-depth overview of the function of KLF11 within the TGF-β signaling cascade, its mechanism of action, and its implications in disease, particularly in cancer. Furthermore, this guide furnishes detailed experimental protocols for studying KLF11 and its interactions, along with visual representations of the key pathways and workflows.

The Canonical TGF-β Signaling Pathway

The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), a constitutively active serine/threonine kinase. This binding event recruits and activates the type I receptor (TβRI), which in turn phosphorylates receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. The phosphorylated R-SMADs then form a complex with the common mediator SMAD4. This SMAD complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in a multitude of cellular processes.

KLF11: A Key Modulator of TGF-β Signaling

KLF11 functions as a critical effector and modulator of the TGF-β pathway. Its expression is rapidly induced by TGF-β, and it, in turn, potentiates TGF-β's anti-proliferative and pro-apoptotic effects.

Mechanism of Action: Repression of the Inhibitory SMAD7

A key mechanism by which KLF11 enhances TGF-β signaling is through the transcriptional repression of SMAD7.[1][4] SMAD7 is an inhibitory SMAD that acts as a negative feedback regulator of the TGF-β pathway. It does so by competing with R-SMADs for binding to the activated TβRI, thereby preventing their phosphorylation and subsequent signaling. SMAD7 can also recruit E3 ubiquitin ligases to the receptor complex, targeting it for degradation.

KLF11, in complex with the corepressor mSin3A, binds to GC-rich sequences in the SMAD7 promoter and represses its transcription.[4] This action effectively breaks the negative feedback loop, leading to a sustained and amplified TGF-β signal.

Regulation of Cell Cycle and Apoptosis

KLF11 contributes to TGF-β-mediated growth arrest and apoptosis by regulating the expression of key cell cycle and apoptosis-related genes. One of the primary targets of KLF11 is the proto-oncogene c-myc. KLF11, in concert with SMAD3, binds to the TGF-β inhibitory element (TIE) in the c-myc promoter, leading to its transcriptional repression.[5] The downregulation of c-myc is a critical event in TGF-β-induced cell cycle arrest.

Furthermore, KLF11 has been shown to induce apoptosis, an effect that is accompanied by the activation of caspase-3.[6][7]

KLF11 in Disease: The Case of Pancreatic Cancer

The tumor-suppressive functions of the TGF-β pathway are often subverted in cancer. In pancreatic cancer, for instance, the growth-inhibitory effects of TGF-β are frequently lost. KLF11 plays a central role in this process. In pancreatic cancer cells harboring oncogenic Ras mutations, the Ras-MEK-ERK signaling pathway is constitutively active.[1] Activated ERK phosphorylates KLF11 at serine/threonine residues adjacent to its mSin3A-interacting domain (SID).[1] This phosphorylation event disrupts the interaction between KLF11 and mSin3A, preventing the formation of the repressive complex.[1][4]

As a result, KLF11 can no longer effectively repress the transcription of SMAD7. The subsequent increase in SMAD7 expression re-establishes the negative feedback loop, dampening the TGF-β signal and allowing cancer cells to escape its anti-proliferative effects. This mechanism highlights a critical point of crosstalk between the Ras-MAPK and TGF-β signaling pathways in cancer progression.

Quantitative Data Summary

While extensive qualitative data exists, precise quantitative data on the effects of KLF11 on its target genes and protein interactions are dispersed throughout the literature. The following tables summarize the available information.

Table 1: KLF11-Mediated Regulation of Gene Expression

| Target Gene | Effect of KLF11 Overexpression | Cell Type | Quantitative Change |

| SMAD7 | Repression | Pancreatic Epithelial Cells | - |

| c-myc | Repression | Pancreatic Epithelial Cells | - |

| p21 | Induction (context-dependent) | Breast Epithelial Cells | - |

| Catalase1 | Repression | PANC1 Cells | >50% repression of promoter activity[8] |

| SOD2 | Repression | PANC1 Cells | >50% repression of promoter activity[8] |

Table 2: Impact of KLF11 Modulation on Cellular Processes

| Cellular Process | KLF11 Modulation | Cell Type | Quantitative Change |

| Cell Proliferation | Overexpression | CHO Cells | ~60% decrease in proliferation[5] |

| Cell Proliferation | Knockdown | MCF7 and MDA-MB-231 Cells | Significant inhibition of proliferation[9] |

| Apoptosis | Overexpression | OLI-neu Cells | Induction of apoptosis and caspase-3 activation[6][7] |

| Apoptosis | Knockdown | MCF7, SK-BR-3, and MDA-MB-231 Cells | Induction of apoptosis[9] |

Experimental Protocols

Luciferase Reporter Assay for KLF11 Transcriptional Activity

This protocol is designed to quantify the effect of KLF11 on the promoter activity of a target gene (e.g., SMAD7 or c-myc).

Materials:

-

HEK293T cells (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Target promoter-luciferase reporter plasmid (e.g., pGL3-SMAD7-promoter)

-

KLF11 expression plasmid (e.g., pcDNA3.1-KLF11)

-

Control plasmid (e.g., pRL-TK expressing Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: The day before transfection, seed HEK293T cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

-

Transfection:

-

For each well, prepare a DNA mixture containing the target promoter-luciferase reporter, the KLF11 expression vector (or an empty vector control), and the Renilla luciferase control vector.

-

Follow the manufacturer's protocol for the chosen transfection reagent to form DNA-lipid complexes.

-

Add the complexes to the cells and incubate for 24-48 hours.

-

-

Cell Lysis:

-

Wash the cells with Phosphate-Buffered Saline (PBS).

-

Add passive lysis buffer to each well and incubate at room temperature with gentle rocking for 15 minutes.

-

-

Luciferase Assay:

-

Transfer the cell lysate to a luminometer plate.

-

Add the firefly luciferase substrate and measure the luminescence.

-

Add the Stop & Glo® reagent (which quenches the firefly signal and provides the substrate for Renilla luciferase) and measure the Renilla luminescence.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.

-

Calculate the fold change in promoter activity in the presence of KLF11 compared to the empty vector control.

-

Co-Immunoprecipitation (Co-IP) of KLF11 and SMAD3

This protocol is used to determine if KLF11 and SMAD3 physically interact within the cell.

Materials:

-

Cells expressing KLF11 and SMAD3 (e.g., pancreatic cancer cell line)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Antibody against KLF11 (for immunoprecipitation)

-

Antibody against SMAD3 (for western blotting)

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and western blotting reagents

Procedure:

-

Cell Lysis:

-

Harvest cells and lyse them in ice-cold lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the anti-KLF11 antibody or control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G beads to capture the antibody-protein complexes and incubate for 1-2 hours.

-

-

Washes:

-

Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with the anti-SMAD3 antibody to detect co-immunoprecipitated SMAD3.

-

Chromatin Immunoprecipitation (ChIP) for KLF11 Binding to the SMAD7 Promoter

This protocol is used to determine if KLF11 directly binds to the SMAD7 promoter in vivo.

Materials:

-

Cells of interest

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis buffers

-

Sonicator

-

Antibody against KLF11

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Primers for qPCR targeting the SMAD7 promoter

-

qPCR master mix and instrument

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an anti-KLF11 antibody or control IgG overnight.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washes and Elution: Wash the beads to remove non-specific binding and then elute the chromatin complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with RNase A and Proteinase K. Purify the DNA.

-

Quantitative PCR (qPCR): Use the purified DNA as a template for qPCR with primers specific to the SMAD7 promoter. The amount of amplified DNA will be proportional to the amount of KLF11 bound to the promoter. Calculate the fold enrichment over the IgG control.

Conclusion

KLF11 is a multifaceted transcription factor that acts as a critical mediator and amplifier of the TGF-β signaling pathway. Its ability to repress the inhibitory SMAD7 and the oncogene c-myc underscores its importance in TGF-β-mediated growth control. The inactivation of KLF11 by oncogenic signaling pathways, as seen in pancreatic cancer, represents a key mechanism by which cancer cells evade the tumor-suppressive effects of TGF-β. A thorough understanding of the intricate regulatory networks involving KLF11 is crucial for the development of novel therapeutic strategies aimed at restoring the cytostatic functions of the TGF-β pathway in cancer. The experimental protocols provided in this guide offer a framework for researchers to further investigate the complex biology of KLF11 and its role in health and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. The Distinct Roles of Transcriptional Factor KLF11 in Normal Cell Growth Regulation and Cancer as a Mediator of TGF-β Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Klf10 and Klf11 as mediators of TGF-beta superfamily signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KLF11 mediates a critical mechanism in TGF-beta signaling that is inactivated by Erk-MAPK in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Distinct Roles of Transcriptional Factor KLF11 in Normal Cell Growth Regulation and Cancer as a Mediator of TGF-β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tieg3/Klf11 induces apoptosis in OLI-neu cells and enhances the TGF-beta signaling pathway by transcriptional repression of Smad7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

KLF11 Transcription Factor: A Comprehensive Technical Guide to Downstream Targets and Regulatory Networks

For Researchers, Scientists, and Drug Development Professionals

Abstract

Krüppel-like factor 11 (KLF11), also known as Transforming Growth Factor-Beta Inducible Early Gene 2 (TIEG2), is a zinc finger transcription factor that plays a pivotal role in a multitude of cellular processes, including cell growth, apoptosis, differentiation, and metabolism.[1][2][3] As a member of the Sp1/KLF family, it recognizes and binds to GC-rich sequences in the promoter regions of its target genes, thereby modulating their transcription.[3][4] Dysregulation of KLF11 function has been implicated in various pathologies, including pancreatic cancer and maturity-onset diabetes of the young (MODY).[3][5][6] This technical guide provides an in-depth overview of the known downstream targets of KLF11, the signaling pathways it modulates, and the experimental methodologies used to elucidate these connections.

KLF11 Downstream Targets

KLF11 functions as both a transcriptional repressor and activator, depending on the cellular context and its interaction with various co-regulators. Its downstream targets are involved in critical cellular pathways, including the TGF-β signaling cascade, cell cycle regulation, apoptosis, and metabolic homeostasis.

Targets in the TGF-β Signaling Pathway

KLF11 is a key mediator of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is crucial for controlling cell proliferation and apoptosis.[1][2][7] KLF11 potentiates TGF-β signaling by transcriptionally repressing Smad7, an inhibitory Smad protein that creates a negative feedback loop.[1][8][9] By repressing Smad7, KLF11 enhances the cellular response to TGF-β's anti-proliferative signals.[1][9] Furthermore, in concert with Smad3, KLF11 directly binds to the TGFβ-inhibitory element (TIE) in the promoter of the c-myc proto-oncogene to repress its transcription, contributing to cell growth inhibition.[10][11]

Regulators of Apoptosis and Cell Cycle

KLF11 influences apoptosis by regulating the expression of Bcl-2 family proteins.[1] It has been shown to repress the expression of the anti-apoptotic gene Bcl-XL, thereby promoting programmed cell death.[1] Its role in cell cycle control is linked to its ability to inhibit cell proliferation in various cell types, including pancreatic and prostate cells.[1]

Mediators of Metabolism

KLF11 is a significant regulator of metabolic gene networks.[5][12] In pancreatic beta cells, KLF11 is induced by glucose and binds to the promoter of the insulin (B600854) gene to activate its transcription, playing a role in glucose homeostasis.[6][13] Variants of KLF11 that impair this function are associated with MODY7.[5] KLF11 also regulates genes involved in cholesterol and fatty acid metabolism.[3][5] For instance, it represses the transcription of caveolin-1, a gene involved in cholesterol signaling. Additionally, it has been found to suppress the expression of key genes for oxidative stress elimination, such as superoxide (B77818) dismutase 2 (SOD2) and Catalase1.[8][14] In the liver, KLF11 can inhibit the expression of gluconeogenic genes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK-C).[15]

Other Notable Targets

Recent studies have expanded the repertoire of KLF11 targets. In lung adenocarcinoma, KLF11 has been shown to bind to the promoter of glutathione (B108866) peroxidase 4 (GPX4) and repress its transcription, thereby promoting ferroptosis. In neuronal cells, KLF11 directly regulates the transcription of several neurotransmitter receptor genes, including the dopamine (B1211576) D2 receptor (Drd2).[16] It also plays a role in endothelial cell function by transcriptionally inhibiting matrix metallopeptidase 9 (MMP9) and NADPH oxidase 2 (NOX2).[17]

Quantitative Analysis of KLF11 Target Gene Regulation

The regulatory effect of KLF11 on its downstream targets has been quantified in various studies. The following tables summarize key quantitative data from gene expression and promoter activity assays.

| Target Gene | Cell Type | KLF11 Effect | Fold Change (log2) | Experimental Method | Reference |

| Insulin | INS-1 (pancreatic β-cell) | Activation | 1.71 ± 0.095 | Luciferase Reporter Assay | [5] |

| PEPCK-C | Primary mouse hepatocytes | Inhibition | (Data not specified) | qPCR | [15] |

| PGC-1α | Primary mouse hepatocytes | Inhibition | (Data not specified) | qPCR | [15] |

| GPX4 | Lung adenocarcinoma cells | Repression | (Data not specified) | ChIP-qPCR, Luciferase Assay | |

| TXNIP | Human coronary artery endothelial cells | Repression | (Data not specified) | Luciferase Reporter Assay | [8] |

Table 1: Summary of KLF11-mediated gene regulation.

| Target Promoter | Cell Type | KLF11 Variant | Effect on Promoter Activity | p-value | Reference |

| Insulin | INS-1 | Wild-Type | Increased basal activity | < 0.005 | [5] |

| Insulin | INS-1 | A347S (MODY7 variant) | Abrogated effect | < 0.005 | [5] |

| Insulin | Pancreatic β-cells | 62Arg (T2DM variant) | Impaired activation | (Not specified) | [6] |

| c-myc (TIE element) | MCF-10A | Wild-Type | Repression | (Not specified) | [11] |

Table 2: Impact of KLF11 and its variants on promoter activity.

Signaling Pathways and Regulatory Networks

KLF11 is integrated into complex signaling networks that are fundamental to cellular homeostasis and disease. The following diagrams illustrate its role in the TGF-β pathway and in metabolic regulation.

Figure 1: KLF11 in the TGF-β signaling pathway.

Figure 2: KLF11's role in metabolic gene regulation.

Experimental Protocols

The identification and validation of KLF11 downstream targets rely on a combination of molecular biology techniques. Below are detailed methodologies for key experiments.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to identify the genomic regions where KLF11 directly binds.

Protocol:

-

Cell Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to KLF11 is used to immunoprecipitate the KLF11-DNA complexes. A non-specific IgG antibody is used as a negative control.

-

Reverse Cross-linking: The cross-links are reversed by heating, and the proteins are digested with proteinase K.

-

DNA Purification: The DNA is purified from the complexes.

-

Analysis: The purified DNA can be analyzed by qPCR (ChIP-qPCR) using primers specific to a putative target promoter or by high-throughput sequencing (ChIP-seq) to identify binding sites across the entire genome.[6][16][18]

Figure 3: General workflow for a ChIP-seq experiment.

Dual-Luciferase Reporter Assay

This assay is used to determine whether KLF11 activates or represses the promoter of a target gene.[19][20][21]

Protocol:

-

Vector Construction: The promoter region of the putative target gene is cloned into a reporter vector upstream of a luciferase gene (e.g., Firefly luciferase). A second vector containing a different luciferase (e.g., Renilla luciferase) under a constitutive promoter is used as a transfection control.

-

Cell Transfection: Host cells are co-transfected with the reporter vector, the control vector, and an expression vector for KLF11 (or an empty vector control).

-

Cell Lysis: After a period of incubation (e.g., 24-48 hours), the cells are lysed.

-

Luciferase Activity Measurement: The lysate is sequentially mixed with substrates for Firefly and Renilla luciferase, and the resulting luminescence is measured using a luminometer.

-

Data Normalization: The Firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The activity in KLF11-expressing cells is then compared to the empty vector control to determine the effect of KLF11 on promoter activity.[6][11][13]

Figure 4: Workflow for a dual-luciferase reporter assay.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to confirm the direct binding of a protein to a specific DNA sequence.

Protocol:

-

Probe Labeling: A short DNA probe containing the putative KLF11 binding site is labeled, typically with a radioactive isotope or a fluorescent tag.

-

Binding Reaction: The labeled probe is incubated with purified KLF11 protein or nuclear extracts containing KLF11.

-

Electrophoresis: The reaction mixtures are run on a non-denaturing polyacrylamide gel.

-

Detection: The positions of the labeled probes are detected. A "shift" in the mobility of the probe (it runs slower on the gel) indicates the formation of a DNA-protein complex. The specificity of the binding can be confirmed by competition with an unlabeled specific probe or by adding a KLF11 antibody that "supershifts" the complex.[6]

Conclusion

KLF11 is a multifaceted transcription factor that orchestrates the expression of a wide array of downstream target genes. Its central role in mediating TGF-β signaling, regulating metabolic pathways, and controlling cell fate decisions underscores its importance in both normal physiology and the pathogenesis of diseases like cancer and diabetes. The continued identification and characterization of its downstream targets and regulatory networks using advanced molecular techniques will be crucial for developing novel therapeutic strategies that modulate KLF11 activity for clinical benefit. This guide provides a foundational understanding of the current knowledge of KLF11's downstream effects, offering a valuable resource for researchers and clinicians in the field.

References

- 1. The Distinct Roles of Transcriptional Factor KLF11 in Normal Cell Growth Regulation and Cancer as a Mediator of TGF-β Signaling Pathway | MDPI [mdpi.com]

- 2. The Distinct Roles of Transcriptional Factor KLF11 in Normal Cell Growth Regulation and Cancer as a Mediator of TGF-β Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KLF11 - Wikipedia [en.wikipedia.org]

- 4. Functional study of transcription factor KLF11 by targeted gene inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Krüppel-like Factor 11 Regulates the Expression of Metabolic Genes via an Evolutionarily Conserved Protein Interaction Domain Functionally Disrupted in Maturity Onset Diabetes of the Young - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Klf10 and Klf11 as mediators of TGF-beta superfamily signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. KLF11 mediates a critical mechanism in TGF-beta signaling that is inactivated by Erk-MAPK in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The tumor suppressor KLF11 mediates a novel mechanism in transforming growth factor beta-induced growth inhibition that is inactivated in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Krüppel-like factor 11 regulates the expression of metabolic genes via an evolutionarily conserved protein interaction domain functionally disrupted in maturity onset diabetes of the young - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of transcription factor KLF11 and its diabetes-associated gene variants in pancreatic beta cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ar.iiarjournals.org [ar.iiarjournals.org]

- 15. Involvement of KLF11 in Hepatic Glucose Metabolism in Mice via Suppressing of PEPCK-C Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Krüppel-like Factor 11 Differentially Couples to Histone Acetyltransferase and Histone Methyltransferase Chromatin Remodeling Pathways to Transcriptionally Regulate Dopamine D2 Receptor in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. KLF11 protects against abdominal aortic aneurysm through inhibition of endothelial cell dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A global role for KLF1 in erythropoiesis revealed by ChIP-seq in primary erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Luciferase Assays | Thermo Fisher Scientific - IE [thermofisher.com]

- 20. Luciferase Assays | Luciferase [worldwide.promega.com]

- 21. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons - PubMed [pubmed.ncbi.nlm.nih.gov]

KLF11 in Pancreatic Cancer: A Technical Guide to its Tumor Suppressive Role and Therapeutic Potential

For Immediate Release

This technical guide provides an in-depth analysis of the role of Krüppel-like factor 11 (KLF11) in the development and progression of pancreatic cancer. Tailored for researchers, scientists, and drug development professionals, this document details the molecular mechanisms of KLF11 as a tumor suppressor, its intricate involvement in the Transforming Growth Factor-β (TGF-β) signaling pathway, and the mechanisms of its inactivation in pancreatic cancer. The guide includes a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate a deeper understanding of KLF11's potential as a therapeutic target.

Executive Summary

Krüppel-like factor 11 (KLF11), a zinc-finger transcription factor, is a critical mediator of the TGF-β tumor suppressor pathway. In normal pancreatic epithelial cells, KLF11 plays a pivotal role in inhibiting cell growth and promoting apoptosis. However, in the context of pancreatic cancer, particularly in tumors harboring oncogenic KRAS mutations, the tumor-suppressive functions of KLF11 are frequently abrogated. This inactivation is primarily mediated by the hyperactive Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) signaling pathway, which disrupts the ability of KLF11 to regulate key target genes involved in cell cycle control and apoptosis. This guide elucidates the molecular intricacies of KLF11 function and dysfunction in pancreatic cancer, providing a foundation for the exploration of novel therapeutic strategies aimed at restoring its tumor-suppressive activities.

KLF11: A Tumor Suppressor in the Pancreas

KLF11 is highly expressed in the normal pancreas and functions as a key regulator of cellular homeostasis.[1] Its role as a tumor suppressor is underscored by its ability to inhibit cell proliferation and induce apoptosis.[2] Transfection of KLF11 into pancreatic cancer cell lines, such as PANC-1, has been shown to significantly decrease cell proliferation and increase the number of apoptotic cells.[2]

Table 1: Functional Effects of KLF11 in Pancreatic Cancer Models

| Experimental System | Effect of KLF11 Overexpression | Quantitative Outcome | Reference |

| Chinese Hamster Ovary (CHO) Cells | Decreased Cell Proliferation | 60% reduction in proliferation compared to control. | [2] |

| PANC-1 Pancreatic Cancer Cells | Decreased Cell Proliferation | Significant decrease in cell proliferation. | [2] |

| PANC-1 Pancreatic Cancer Cells | Increased Apoptosis | Significant increase in the number of apoptotic cells. | [2] |

While KLF11's function is clearly impactful, studies on its expression levels in pancreatic cancer have shown that there is not a significant difference in its expression between cancerous and normal pancreatic tissues, suggesting that the loss of its tumor-suppressive function is due to post-translational modifications and interactions with other signaling pathways rather than downregulation of the gene itself.

The Role of KLF11 in the TGF-β Signaling Pathway

The tumor-suppressive effects of KLF11 are intrinsically linked to the TGF-β signaling pathway, a critical regulator of cell growth, differentiation, and apoptosis. KLF11 acts as a downstream effector of TGF-β signaling.

KLF11-SMAD3 Cooperation in c-myc Repression

In normal epithelial cells, TGF-β stimulation leads to the formation of a complex between KLF11 and SMAD3, a key intracellular transducer of the TGF-β signal. This KLF11-SMAD3 complex binds to the promoter of the c-myc proto-oncogene, a potent driver of cell proliferation, and represses its transcription. This repression of c-myc is a crucial step in TGF-β-mediated growth inhibition.

KLF11-mediated Repression of SMAD7

KLF11 also potentiates TGF-β signaling by repressing the expression of SMAD7, an inhibitory SMAD that acts as a negative feedback regulator of the pathway. By inhibiting SMAD7, KLF11 enhances and prolongs the anti-proliferative effects of TGF-β.

References

The Role of KLF11 in Apoptosis and Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Krüppel-like factor 11 (KLF11), a member of the Sp1/KLF family of zinc-finger transcription factors, is a critical regulator of cellular homeostasis. Initially identified as a Transforming Growth Factor-beta (TGF-β) inducible immediate early gene, KLF11 plays a pivotal, albeit complex, role in mediating cellular responses to various stimuli, including the induction of apoptosis and cell cycle arrest. Its function is intricately linked to the TGF-β/Smad signaling pathway, where it acts as a key downstream effector. Dysregulation of KLF11 has been implicated in the pathogenesis of several diseases, most notably cancer, where it can function as both a tumor suppressor and, paradoxically, a promoter depending on the cellular context. This technical guide provides an in-depth exploration of the molecular mechanisms by which KLF11 governs apoptosis and cell cycle arrest, offering a valuable resource for researchers and professionals in the field of drug development.

KLF11-Mediated Apoptosis

KLF11 is a pro-apoptotic factor that can be induced by TGF-β. Its mechanism of action in promoting programmed cell death involves both the potentiation of the canonical TGF-β signaling pathway and the direct regulation of apoptosis-related genes.

Enhancement of TGF-β Signaling

A primary mechanism through which KLF11 induces apoptosis is by amplifying the TGF-β signal. KLF11 achieves this by transcriptionally repressing Smad7 , an inhibitory Smad protein that acts as a negative feedback regulator of the TGF-β pathway.[1][2][3] By binding to the Smad7 promoter, KLF11 prevents its expression, thereby lifting the brakes on TGF-β signaling and allowing for a sustained pro-apoptotic response.[1][2] The N-terminal repression domain of KLF11 is essential for this pro-apoptotic activity.[1][2]

Regulation of Apoptotic Machinery

KLF11 can directly influence the cellular apoptotic machinery. Overexpression of KLF11 has been shown to induce apoptosis, an effect accompanied by the activation of caspase-3 , a key executioner caspase.[1][2][3] Furthermore, KLF11 can modulate the expression of Bcl-2 family proteins, for instance by decreasing the levels of the anti-apoptotic protein Bcl-xL .

KLF11 and Cell Cycle Arrest

In addition to its role in apoptosis, KLF11 is a crucial mediator of cell cycle arrest, primarily at the G1/S transition. This function is also closely tied to its role as a TGF-β target gene.

Regulation of Cell Cycle Inhibitors

TGF-β is known to induce cell cycle arrest through the upregulation of cyclin-dependent kinase (CDK) inhibitors. KLF11 is implicated in the transcriptional regulation of key cell cycle inhibitors such as p15 and p21 .[2] By promoting the expression of these inhibitors, KLF11 helps to halt cell cycle progression.

Repression of Pro-Proliferative Genes

KLF11, in concert with Smad3, can directly repress the promoter of the proto-oncogene c-myc . This repression is a critical step in TGF-β-induced growth inhibition. The binding of the KLF11/Smad3 complex to the c-myc promoter effectively shuts down a potent driver of cell proliferation.

Interaction with the p53 Pathway

Recent evidence suggests a crosstalk between KLF11 and the p53 tumor suppressor pathway. In some contexts, KLF11 has been shown to decrease the mRNA expression of TP53. Furthermore, KLF11 can interact with and stabilize MDM2, an E3 ubiquitin ligase that targets p53 for degradation. This leads to reduced p53 levels and a dampening of its downstream target genes involved in cell cycle arrest and apoptosis, such as CDKN1A (p21) and BAX. This particular mechanism highlights the context-dependent and sometimes contradictory roles of KLF11.

Data Presentation

| Cell Line | Experimental Condition | Quantitative Observation | Reference |

| Chinese Hamster Ovary (CHO) | Transfection with wild-type KLF11 | 60% decrease in cell proliferation compared to control. | [1] |

| PANC-1 (Pancreatic Cancer) | Transfection with KLF11 | Significant decrease in cell proliferation and increase in apoptotic cells. | [1] |

| OLI-neu (Oligodendroglial) | Overexpression of KLF11 | Induction of apoptotic cell death and activation of caspase-3. | [1][2][3] |

Signaling Pathways and Experimental Workflows

Caption: KLF11-mediated apoptosis signaling pathway.

Caption: KLF11 in TGF-β mediated cell cycle arrest.

References

KLF11 Expression in Human Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Krüppel-like factor 11 (KLF11), also known as Transforming Growth Factor-Beta-Inducible Early Growth Response Protein 2 (TIEG2), is a zinc finger transcription factor that plays a crucial role in a variety of cellular processes, including cell growth, apoptosis, and differentiation.[1] As a member of the Sp1/KLF family, it binds to GC-rich sequences in the promoters of target genes, thereby modulating their expression. KLF11 is a key mediator in the Transforming Growth Factor-beta (TGF-β) signaling pathway and has been implicated in the pathophysiology of several diseases, including diabetes and cancer. This guide provides a comprehensive overview of KLF11 expression across different human tissues, detailed experimental protocols for its detection and quantification, and a summary of its role in cellular signaling.

Data Presentation: KLF11 mRNA Expression in Human Tissues

The following table summarizes the median mRNA expression of KLF11 in various human tissues, based on RNA-sequencing data from the Genotype-Tissue Expression (GTEx) project. The expression levels are reported in Transcripts Per Million (TPM).

| Tissue | Median TPM |

| Adipose - Subcutaneous | 5.8 |

| Adipose - Visceral (Omentum) | 5.5 |

| Adrenal Gland | 7.9 |

| Artery - Aorta | 6.2 |

| Artery - Coronary | 5.1 |

| Artery - Tibial | 7.1 |

| Brain - Cerebellum | 2.9 |

| Brain - Cortex | 3.5 |

| Breast - Mammary Tissue | 4.9 |

| Cells - EBV-transformed lymphocytes | 6.1 |

| Cells - Transformed fibroblasts | 10.1 |

| Colon - Sigmoid | 5.2 |

| Colon - Transverse | 4.8 |

| Esophagus - Gastroesophageal Junction | 5.4 |

| Esophagus - Mucosa | 4.5 |

| Esophagus - Muscularis | 4.1 |

| Heart - Atrial Appendage | 3.9 |

| Heart - Left Ventricle | 4.2 |

| Kidney - Cortex | 4.7 |

| Liver | 2.5 |

| Lung | 8.2 |

| Muscle - Skeletal | 11.2 |

| Nerve - Tibial | 6.4 |

| Ovary | 6.8 |

| Pancreas | 14.9 |

| Pituitary | 8.5 |

| Prostate | 7.3 |

| Skin - Not Sun Exposed (Suprapubic) | 5.9 |

| Skin - Sun Exposed (Lower leg) | 7.2 |

| Small Intestine - Terminal Ileum | 5.1 |

| Spleen | 4.9 |

| Stomach | 5.8 |

| Testis | 6.3 |

| Thyroid | 8.1 |

| Uterus | 6.9 |

| Vagina | 5.7 |

| Whole Blood | 3.7 |

Data sourced from the GTEx portal via the Human Protein Atlas.

Note on Protein Expression: While mRNA expression data provides valuable insights, it is important to note that protein levels can vary due to post-transcriptional, translational, and post-translational regulation. The Human Protein Atlas has indicated that a reliable overall protein expression profile for KLF11 across all human tissues could not be determined based on their available data.[2]

Experimental Protocols

This section provides detailed methodologies for the detection and quantification of KLF11 expression.

Quantitative Real-Time PCR (qPCR) for KLF11 mRNA Expression

This protocol outlines the steps for quantifying KLF11 mRNA levels in human tissue samples.

a. RNA Extraction:

-

Excise 10-20 mg of fresh or frozen human tissue.

-

Homogenize the tissue in 1 mL of a suitable lysis reagent (e.g., TRIzol).

-

Follow the manufacturer's protocol for the chosen RNA extraction kit to isolate total RNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by checking the integrity of ribosomal RNA bands on an agarose (B213101) gel.

b. Reverse Transcription:

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.

-

Follow the manufacturer's instructions for the reverse transcriptase enzyme.

c. Real-Time PCR:

-

Prepare a reaction mix containing:

-

cDNA template

-

Forward and reverse primers for human KLF11

-

SYBR Green or TaqMan probe-based qPCR master mix

-

Nuclease-free water

-

-

Human KLF11 Primers:

-

Use a validated housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.

-

Perform the qPCR reaction using a real-time PCR system with the following cycling conditions (can be optimized):

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

-

Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression of KLF11 mRNA.

Western Blotting for KLF11 Protein Detection

This protocol describes the detection of KLF11 protein in tissue lysates.

a. Protein Extraction:

-

Homogenize 50-100 mg of human tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (total protein lysate).

-

Determine the protein concentration using a BCA or Bradford protein assay.

b. SDS-PAGE and Electrotransfer:

-

Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunodetection:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for KLF11 overnight at 4°C. Recommended antibodies:

-

Rabbit Polyclonal Anti-KLF11 (Merck Millipore, Cat# 06-1404): Recommended dilution 1:1,000 for Western Blot.[4]

-

Mouse Monoclonal Anti-KLF11 [Clone ID: OTI5A1] (Boster Bio, Cat# M04277): Recommended dilution 1:2,000 for Western Blot.[5]

-

Rabbit Polyclonal Anti-KLF11 (Affinity Biosciences, Cat# DF3014): Recommended dilution 1:1,000-1:3,000 for Western Blot.[6]

-

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control, such as an antibody against GAPDH or β-actin, to ensure equal protein loading.

Immunohistochemistry (IHC) for KLF11 Localization

This protocol allows for the visualization of KLF11 protein expression and localization within tissue sections.

a. Tissue Preparation:

-

Fix fresh tissue in 10% neutral buffered formalin for 24-48 hours.

-

Dehydrate the tissue through a graded series of ethanol (B145695) and clear with xylene.

-

Embed the tissue in paraffin (B1166041) wax.

-

Cut 4-5 µm thick sections using a microtome and mount them on charged glass slides.

b. Deparaffinization and Rehydration:

-

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

c. Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath.

d. Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a blocking serum (e.g., normal goat serum).

-

Incubate the sections with a primary antibody against KLF11 overnight at 4°C. Recommended antibodies:

-

Mouse Monoclonal Anti-KLF11 [Clone ID: OTI5A1] (Boster Bio, Cat# M04277): Recommended dilution 1:1,000 for IHC.[5]

-

Rabbit Polyclonal Anti-FKLF / KLF11 (Abcam, ab217311): Suitable for IHC on paraffin-embedded sections.

-

Rabbit Polyclonal Anti-KLF11 (Affinity Biosciences, Cat# AF0315): Recommended dilution 1:50-1:200 for IHC.[7]

-

-

Wash with PBS.

-

Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

-

Develop the signal using a chromogen such as diaminobenzidine (DAB).

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: TGF-β signaling pathway leading to KLF11 expression and subsequent regulation of SMAD7.

Experimental Workflow Diagram

Caption: General experimental workflow for analyzing KLF11 expression in human tissues.

References

- 1. KLF11 - Wikipedia [en.wikipedia.org]

- 2. KLF11 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 3. cdn.origene.com [cdn.origene.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. bosterbio.com [bosterbio.com]

- 6. KLF11 Antibody | Affinity Biosciences [affbiotech.com]

- 7. KLF11 Antibody | Affinity Biosciences [affbiotech.com]

Unveiling Novel Functions of KLF11: A Technical Guide to siRNA-Mediated Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Krüppel-like factor 11 (KLF11) is a zinc finger transcription factor with increasingly recognized roles in a multitude of cellular processes, including cell growth, apoptosis, and metabolism.[1][2] Its dysregulation has been implicated in various diseases, most notably in cancer and diabetes, making it a compelling target for therapeutic intervention. The advent of RNA interference (RNAi) technology, specifically the use of small interfering RNA (siRNA), has provided a powerful tool to elucidate the nuanced functions of KLF11 by enabling its targeted knockdown. This technical guide provides an in-depth overview of the experimental framework for discovering novel functions of KLF11 using siRNA, complete with detailed protocols, data presentation strategies, and visual representations of key pathways and workflows.

The Role of KLF11 in Cellular Signaling

KLF11 is a critical mediator in several signaling pathways, with its most well-documented role being within the Transforming Growth Factor-beta (TGF-β) signaling cascade.[1][2] Upon TGF-β stimulation, the canonical pathway involves the phosphorylation and nuclear translocation of Smad proteins, which in turn regulate the transcription of target genes. KLF11 acts as a downstream effector of this pathway, often in concert with Smad proteins, to modulate the expression of genes involved in cell cycle arrest and apoptosis.[1]

Beyond the TGF-β pathway, emerging evidence suggests the involvement of KLF11 in other signaling networks. For instance, studies have indicated a potential interplay between KLF11 and the JAK2/STAT3 signaling pathway, which is crucial for cell proliferation and survival. Furthermore, KLF11's role in metabolic regulation points towards its integration with pathways governing glucose and lipid metabolism. The use of siRNA-mediated knockdown is instrumental in dissecting these intricate connections and uncovering novel regulatory circuits.

Experimental Workflow for KLF11 Functional Discovery

A systematic approach is essential for robustly characterizing the novel functions of KLF11 following its knockdown. The following workflow outlines the key experimental stages, from initial siRNA transfection to downstream functional and mechanistic analyses.

Caption: A generalized experimental workflow for discovering novel functions of KLF11 using siRNA.

Detailed Experimental Protocols

siRNA Transfection and Validation of KLF11 Knockdown

Objective: To efficiently deliver KLF11-specific siRNA into cultured cells and confirm a significant reduction in KLF11 mRNA and protein expression.

Materials:

-

KLF11-specific siRNA and non-targeting control siRNA (20 µM stocks)

-

Lipofectamine RNAiMAX Transfection Reagent

-

Opti-MEM I Reduced Serum Medium

-

Appropriate cell line and complete culture medium

-

6-well tissue culture plates

-

Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)

-

Reagents for protein lysis and Western blotting

-

Primary antibody against KLF11 and a suitable secondary antibody

Protocol:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[3]

-

siRNA-Lipofectamine Complex Formation:

-

For each well, dilute 50 pmol of siRNA (2.5 µl of 20 µM stock) into 100 µl of Opti-MEM I Medium and mix gently.

-

In a separate tube, dilute 5 µl of Lipofectamine RNAiMAX into 100 µl of Opti-MEM I Medium and mix gently.

-

Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 5 minutes at room temperature.

-

-

Transfection: Add the 210 µl of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.

-

Validation of Knockdown:

-

Quantitative PCR (qPCR): At 24-48 hours post-transfection, harvest cells, extract total RNA, and perform reverse transcription to synthesize cDNA.[4] Analyze KLF11 mRNA expression levels using qPCR with KLF11-specific primers and a housekeeping gene for normalization (e.g., GAPDH, ACTB). Calculate the fold change in expression using the 2-ΔΔCt method.

-

Western Blot: At 48-72 hours post-transfection, lyse the cells and determine the total protein concentration.[5] Separate 20-40 µg of protein per sample by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against KLF11.[5][6] Detect the protein using an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate.[6]

-

Cell Viability and Proliferation Assays

Objective: To assess the impact of KLF11 knockdown on cell viability and proliferation.

Materials:

-

Cells transfected with KLF11 siRNA or control siRNA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

BrdU (Bromodeoxyuridine) labeling reagent and detection kit

-

96-well plates

Protocols:

-

MTT Assay (Cell Viability):

-

After the desired incubation period post-transfection, add 10 µl of MTT solution (5 mg/ml in PBS) to each well of a 96-well plate.

-

Incubate for 4 hours at 37°C.

-

Add 100 µl of DMSO to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

BrdU Assay (Cell Proliferation):

-

Following siRNA transfection, add BrdU labeling solution to the cell culture medium and incubate for 2-24 hours.

-

Fix and denature the cells according to the manufacturer's protocol.

-

Add the anti-BrdU antibody and incubate.

-

Add the substrate and measure the colorimetric or fluorescent signal.

-

Apoptosis Assay

Objective: To determine if KLF11 knockdown induces apoptosis.

Materials:

-

Cells transfected with KLF11 siRNA or control siRNA

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol (Annexin V/PI Staining): [7][8][9][10]

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/ml.

-

Add 5 µl of Annexin V-FITC and 5 µl of PI to 100 µl of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µl of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[10]

Chromatin Immunoprecipitation (ChIP)

Objective: To identify the direct gene targets of KLF11.

Materials:

-

Cells transfected with KLF11 siRNA or control siRNA

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

Anti-KLF11 antibody and IgG control antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

Reagents for DNA purification and qPCR or sequencing

Protocol: [11][12][13][14][15][16]

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Sonication: Lyse the cells to release the nuclei, then lyse the nuclei to release chromatin. Shear the chromatin to an average size of 200-1000 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-KLF11 antibody or an IgG control overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads extensively to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR to assess enrichment of specific target genes or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[11][13][14]

Data Presentation

Quantitative data from these experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Effect of KLF11 siRNA on Target Gene Expression

| Target Gene | Fold Change (vs. Control siRNA) | p-value |

| KLF11 | 0.15 ± 0.03 | <0.001 |

| Gene X | 2.5 ± 0.4 | <0.01 |

| Gene Y | 0.4 ± 0.1 | <0.05 |

| Gene Z | 1.1 ± 0.2 | >0.05 |

Table 2: Phenotypic Effects of KLF11 Knockdown in Breast Cancer Cell Lines [17]

| Cell Line | Assay | KLF11 siRNA vs. Control siRNA |

| MCF7 | Cell Viability (MTT) | Significant reduction |

| Cell Proliferation (BrdU) | Significant inhibition | |

| Apoptosis (Annexin V/PI) | Significant induction | |

| SK-BR-3 | Cell Viability (MTT) | Significant reduction |

| Cell Proliferation (BrdU) | No significant change | |

| Apoptosis (Annexin V/PI) | Significant induction | |

| MDA-MB-231 | Cell Viability (MTT) | Significant reduction |

| Cell Proliferation (BrdU) | Significant inhibition | |

| Apoptosis (Annexin V/PI) | Significant induction |

Visualization of Signaling Pathways and Logical Relationships

Graphviz diagrams can be used to visually represent the signaling pathways in which KLF11 is involved and the logical flow of experiments.

Caption: The canonical TGF-β signaling pathway illustrating the role of KLF11.

Caption: Logical flow from KLF11 knockdown to the detection of increased apoptosis.

Conclusion

The use of siRNA-mediated gene silencing is a cornerstone of modern molecular biology, offering a precise and powerful method for dissecting the functions of individual genes. This technical guide provides a comprehensive framework for researchers to investigate the novel roles of KLF11. By following these detailed protocols and data analysis strategies, scientists can effectively uncover the intricate mechanisms by which KLF11 contributes to cellular homeostasis and disease, paving the way for the development of novel therapeutic strategies targeting this critical transcription factor.

References

- 1. The Distinct Roles of Transcriptional Factor KLF11 in Normal Cell Growth Regulation and Cancer as a Mediator of TGF-β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Distinct Roles of Transcriptional Factor KLF11 in Normal Cell Growth Regulation and Cancer as a Mediator of TGF-β Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Western blot protocol | Abcam [abcam.com]

- 4. stackscientific.nd.edu [stackscientific.nd.edu]

- 5. bio-rad.com [bio-rad.com]

- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Chromatin immunoprecipitation (ChIP) of plant transcription factors followed by sequencing (ChIP-SEQ) or hybridization to whole genome arrays (ChIP-CHIP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bosterbio.com [bosterbio.com]

- 13. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Transcription Factors and Chromatin Factors in Arabidopsis thaliana Roots: From Material Collection to Data Analysis | Springer Nature Experiments [experiments.springernature.com]

- 14. A global role for KLF1 in erythropoiesis revealed by ChIP-seq in primary erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors | Life Science Alliance [life-science-alliance.org]

- 17. KLF11 is an independent negative prognostic factor for breast cancer from a cohort study and induces proliferation and inhibits apoptosis in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to KLF11 Gene Silencing for Basic Research

For: Researchers, scientists, and drug development professionals.

Abstract

Krüppel-like factor 11 (KLF11) is a zinc-finger transcription factor with a multifaceted role in cellular processes, acting as both a tumor suppressor and a context-dependent oncogene. It is a key mediator in the Transforming Growth Factor-beta (TGF-β) signaling pathway, influencing cell growth, apoptosis, and differentiation.[1] Its dual nature makes it a compelling target for basic research and therapeutic development. This technical guide provides an in-depth overview of the methodologies for silencing the KLF11 gene for research purposes. It includes detailed experimental protocols, a compilation of quantitative data from silencing experiments, and visualizations of relevant biological pathways and experimental workflows.

Introduction to KLF11 and Its Biological Significance

KLF11, also known as TGF-β-inducible early gene 2 (TIEG2), belongs to the Sp1/KLF family of transcription factors. These proteins are characterized by a highly conserved C-terminal domain containing three C2H2 zinc fingers that bind to GC-rich regions in the promoters of target genes.[2] The N-terminal domain is more variable and is responsible for the transactivation or transrepression of gene expression.[3]

KLF11 is ubiquitously expressed in human tissues, with particularly high levels in the pancreas.[1] Its role is context-dependent, and it can either activate or repress gene transcription.[3] This dual functionality is a critical consideration in the design and interpretation of gene silencing experiments.

Role in TGF-β Signaling

KLF11 is an immediate early gene induced by TGF-β and plays a crucial role in mediating its effects on cell growth.[1] In the canonical TGF-β pathway, KLF11 potentiates TGF-β's anti-proliferative signals by transcriptionally repressing SMAD7, an inhibitor of TGF-β signaling.[2][4][5] This disruption of the negative feedback loop enhances the cytostatic effects of TGF-β.[4][5]

Function in Apoptosis and Cell Cycle Control

KLF11 is implicated in the regulation of apoptosis and cell cycle progression. It can induce apoptosis by repressing the expression of the anti-apoptotic gene Bcl-xL. Overexpression of KLF11 has been shown to trigger apoptotic cell death in various cell types.[3][5] Furthermore, KLF11 can mediate cell cycle arrest, contributing to its tumor-suppressive functions.[6]

Dual Role in Cancer

The function of KLF11 in cancer is complex and appears to be dependent on the cellular and molecular context. In many cancers, KLF11 acts as a tumor suppressor, and its expression is often downregulated.[4] However, in some instances, KLF11 can exhibit oncogenic properties, promoting tumor progression.[1][6] This duality underscores the importance of studying its function in various cancer models.

Methodologies for KLF11 Gene Silencing

Several techniques can be employed to silence KLF11 expression, each with its own advantages and considerations. The choice of method will depend on the experimental goals, the cell type or model system, and the desired duration of silencing.

RNA Interference (RNAi)

RNAi is a widely used method for transiently silencing gene expression at the post-transcriptional level. This can be achieved using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs).

-

siRNA-mediated knockdown: siRNAs are short, double-stranded RNA molecules that can be transfected into cells to induce the degradation of the target mRNA.

-

shRNA-mediated knockdown: shRNAs are expressed from a vector (plasmid or viral) and are processed by the cell's machinery into siRNAs, leading to stable, long-term gene silencing.[7] Lentiviral vectors are commonly used for shRNA delivery due to their ability to infect a wide range of cell types, including non-dividing cells.[8][9][10]

CRISPR-Cas9 Gene Editing

The CRISPR-Cas9 system allows for the permanent disruption of a gene at the genomic level, creating a knockout. This is achieved by guiding the Cas9 nuclease to the KLF11 gene using a specific single-guide RNA (sgRNA), where it creates a double-strand break. The cell's error-prone repair of this break often results in insertions or deletions that lead to a frameshift mutation and a non-functional protein.[3][11][12]

Quantitative Data from KLF11 Silencing Studies

The following tables summarize quantitative data reported in the literature from KLF11 gene silencing experiments. This data provides insights into the efficiency of different silencing methods and the functional consequences of reduced KLF11 expression.

Table 1: Efficiency of KLF11 Silencing in Human Cancer Cell Lines

| Cell Line | Silencing Method | Transfection Reagent | siRNA/shRNA Concentration | Knockdown Efficiency (%) | Assay Method | Reference |

|---|---|---|---|---|---|---|

| MCF7 (Breast Cancer) | siRNA | Not Specified | Not Specified | ~70-80% (protein) | Western Blot | [13][14] |

| SK-BR-3 (Breast Cancer) | siRNA | Not Specified | Not Specified | ~60-70% (protein) | Western Blot | [13][14] |

| MDA-MB-231 (Breast Cancer) | siRNA | Not Specified | Not Specified | ~70-80% (protein) | Western Blot | [13][14] |

| HEK293 (Human Embryonic Kidney) | shRNA (stable) | Lentiviral Transduction | Not Applicable | >80% (mRNA) | Northern Blot |[15] |

Table 2: Phenotypic Effects of KLF11 Silencing in Human Breast Cancer Cell Lines

| Cell Line | Effect on Viability | Effect on Proliferation (BrdU Assay) | Effect on Apoptosis | Reference |

|---|---|---|---|---|

| MCF7 | Significant Reduction | Inhibition | Induction | [13][14] |

| SK-BR-3 | Significant Reduction | No Significant Change | Induction | [13][14] |

| MDA-MB-231 | Significant Reduction | Significant Inhibition | Induction |[13][14] |

Table 3: Effects of KLF11 Overexpression on Cell Proliferation and Apoptosis

| Cell Line | Genetic Modification | Effect on Proliferation | Effect on Apoptosis | Quantitative Change | Reference |

|---|---|---|---|---|---|

| CHO | Transfection with wild-type KLF11 | Decreased | Not Specified | 60% decrease in proliferation | [5] |

| PANC1 (Pancreatic Cancer) | Transfection with KLF11 | Significant Decrease | Increase | Not Specified |[5] |

Detailed Experimental Protocols

This section provides detailed, generalized protocols for the key experiments involved in KLF11 gene silencing and the subsequent functional analysis. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

siRNA-Mediated Knockdown of KLF11

This protocol describes a general procedure for transiently silencing KLF11 using siRNA.

Materials:

-

Validated siRNA targeting human KLF11 (pre-designed sets are available from vendors such as AbMole and MedchemExpress)[10][13][16][17][18]

-

Non-targeting (scrambled) control siRNA

-

Lipofection-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

-

Opti-MEM™ I Reduced Serum Medium

-

Appropriate cell culture plates and complete growth medium

-

Target cells (e.g., MCF7, PANC-1)

Protocol:

-

Cell Seeding: The day before transfection, seed cells in complete growth medium without antibiotics such that they will be 70-80% confluent at the time of transfection.[8]

-

siRNA-Lipid Complex Formation: a. Dilute the KLF11 siRNA (and non-targeting control) in Opti-MEM™ to the desired final concentration (typically in the range of 5-100 nM).[17] b. In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

-

Transfection: a. Aspirate the culture medium from the cells and wash once with PBS. b. Add the siRNA-lipid complexes to the cells in fresh, serum-free medium. c. Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

-

Post-transfection: a. After the incubation period, add complete growth medium containing serum. b. Continue to incubate the cells for 24-72 hours before proceeding with downstream analysis. The optimal time for analysis should be determined empirically.

Lentiviral shRNA Production and Transduction for Stable KLF11 Knockdown

This protocol provides a general workflow for creating stable KLF11 knockdown cell lines using lentiviral-mediated shRNA delivery.

Materials:

-

shRNA expression vector targeting KLF11 (e.g., pLKO.1-puro)

-

Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

-

HEK293T cells for virus production

-

Transfection reagent suitable for viral production (e.g., FuGENE® 6 or PEI)

-

Target cells

-

Polybrene

Protocol:

-

Lentivirus Production: a. Co-transfect HEK293T cells with the KLF11 shRNA vector, packaging plasmid, and envelope plasmid. b. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. c. Filter the supernatant through a 0.45 µm filter and concentrate the virus if necessary.

-

Transduction of Target Cells: a. Seed target cells the day before transduction. b. On the day of transduction, replace the medium with fresh medium containing Polybrene (typically 4-8 µg/mL). c. Add the lentiviral supernatant to the cells at various multiplicities of infection (MOIs) to determine the optimal viral titer. d. Incubate for 24 hours.

-

Selection of Stable Cells: a. After 24 hours, replace the virus-containing medium with fresh complete growth medium. b. 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration. c. Replace the selection medium every 2-3 days until resistant colonies appear. d. Expand the resistant colonies to establish a stable KLF11 knockdown cell line.

CRISPR-Cas9 Mediated Knockout of KLF11

This protocol outlines the general steps for generating a KLF11 knockout cell line using CRISPR-Cas9.

Materials:

-

sgRNA design tool (e.g., CHOPCHOP, Broad Institute GPP Web Portal)

-

Cas9 expression vector

-

sgRNA expression vector

-

Transfection reagent

-

Single-cell cloning supplies

Protocol:

-

sgRNA Design and Cloning: a. Design sgRNAs targeting a constitutive exon of the KLF11 gene, preferably in the 5' region, to ensure a complete loss-of-function mutation.[11][12] b. Select sgRNAs with high on-target scores and low off-target scores. c. Synthesize and clone the sgRNA sequences into an appropriate expression vector.

-

Transfection and Selection: a. Co-transfect the target cells with the Cas9 and KLF11-sgRNA expression vectors. b. If the vectors contain a selection marker, apply the appropriate selection agent 48 hours post-transfection.

-

Single-Cell Cloning and Validation: a. Isolate single cells from the transfected population by limiting dilution or fluorescence-activated cell sorting (FACS). b. Expand the single-cell clones into colonies. c. Screen the clones for KLF11 knockout by Western blot and genomic DNA sequencing of the target locus to confirm the presence of indel mutations.

Validation of KLF11 Silencing

4.4.1. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level

-

Isolate total RNA from silenced and control cells.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using primers specific for KLF11 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Calculate the relative expression of KLF11 mRNA using the ΔΔCt method.

4.4.2. Western Blot for Protein Level

-

Lyse silenced and control cells in RIPA buffer supplemented with protease inhibitors.[19]

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[19]

-

Transfer the proteins to a PVDF or nitrocellulose membrane.[19]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]

-

Incubate the membrane with a primary antibody against KLF11 (e.g., Boster Bio, Cat# M04277; Sigma-Aldrich, Cat# AV38365) overnight at 4°C.[1]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[19]

-

Normalize the KLF11 protein signal to a loading control (e.g., β-actin, GAPDH).

Functional Assays

4.5.1. Cell Proliferation Assay (MTT or BrdU)

-

Seed KLF11-silenced and control cells in a 96-well plate.

-

At various time points (e.g., 24, 48, 72 hours), assess cell proliferation using an MTT or BrdU incorporation assay according to the manufacturer's protocol.

-

Measure the absorbance or fluorescence to determine the relative number of viable or proliferating cells.

4.5.2. Apoptosis Assays

-

TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[19][20][21]

-

Fix and permeabilize KLF11-silenced and control cells.

-

Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs.

-

Analyze the cells by fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.[22][23]

-

-

Caspase Activity Assay: This assay measures the activity of executioner caspases, such as caspase-3 and -7, which are activated during apoptosis.[11][24][25]

4.5.3. Cell Cycle Analysis

-

Harvest and fix KLF11-silenced and control cells in cold 70% ethanol.

-

Treat the cells with RNase A to remove RNA.

-

Stain the cells with a DNA-intercalating dye such as propidium (B1200493) iodide (PI).

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[25][28]

4.5.4. Luciferase Reporter Assay This assay is used to determine the effect of KLF11 on the transcriptional activity of its target gene promoters (e.g., SMAD7, c-myc).[24][29]

-

Co-transfect cells with a luciferase reporter construct containing the promoter of interest and a KLF11 expression vector or siRNA.

-

A co-transfected vector expressing Renilla luciferase can be used as an internal control for transfection efficiency.[30]

-

After 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative promoter activity.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to KLF11 gene silencing.

Caption: KLF11 in the TGF-β signaling pathway.

Caption: Experimental workflow for siRNA-mediated KLF11 silencing.

Caption: KLF11's role in apoptosis and cell cycle regulation.

Conclusion

The silencing of KLF11 is a powerful tool for elucidating its complex and often contradictory roles in cell biology and disease. This guide provides a comprehensive framework for researchers to design, execute, and interpret KLF11 gene silencing experiments. The choice of silencing methodology, careful optimization of protocols, and rigorous validation are paramount to obtaining reliable and meaningful results. The provided protocols and data serve as a starting point, and researchers are encouraged to adapt them to their specific experimental systems. Further investigation into the context-dependent functions of KLF11 will undoubtedly provide valuable insights into fundamental biological processes and may pave the way for novel therapeutic strategies.

References

- 1. bosterbio.com [bosterbio.com]

- 2. Generalizable sgRNA design for improved CRISPR/Cas9 editing efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sgRNA Design and Validation Service - Creative Biogene [creative-biogene.com]

- 4. mdpi.com [mdpi.com]

- 5. The Distinct Roles of Transcriptional Factor KLF11 in Normal Cell Growth Regulation and Cancer as a Mediator of TGF-β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accegen.com [accegen.com]

- 7. addgene.org [addgene.org]

- 8. anti-KLF11 Antibody [ABIN390561] - Human, WB, IF, IHC (p) [antibodies-online.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. abmole.com [abmole.com]

- 11. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]

- 12. lifesciences.danaher.com [lifesciences.danaher.com]

- 13. researchgate.net [researchgate.net]

- 14. KLF11 is an independent negative prognostic factor for breast cancer from a cohort study and induces proliferation and inhibits apoptosis in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. KLF11 antibody Western, ELISA SAB4503372 KLF11 [sigmaaldrich.com]

- 17. abmole.com [abmole.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Comparison of several techniques for the detection of apoptotic astrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Functional study of transcription factor KLF11 by targeted gene inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Defective repression of c-myc in breast cancer cells: A loss at the core of the transforming growth factor β growth arrest program - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. resources.amsbio.com [resources.amsbio.com]

Understanding KLF11's Role in Maturity-Onset Diabetes of the Young (MODY): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract